molecular formula C19H17NO4S2 B2649427 (Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid CAS No. 892630-18-1

(Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid

Cat. No.: B2649427
CAS No.: 892630-18-1
M. Wt: 387.47
InChI Key: PMYJYKNSGDLDRZ-YBEGLDIGSA-N
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Description

(Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid is a complex organic compound featuring a thiazolidine ring, a furan ring, and a butanoic acid moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-halo acid to form the thiazolidine ring.

    Introduction of the Furan Ring: The furan ring is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the furan moiety.

    Final Assembly: The final step involves the condensation of the furan-containing intermediate with the thiazolidine derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its thiazolidine ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cells and reduce inflammation by modulating specific biochemical pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

    Furan Derivatives: Compounds with furan rings are studied for their diverse biological activities, including antimicrobial and anticancer effects.

Uniqueness

What sets (Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid apart is its combination of a thiazolidine ring with a furan moiety, providing a unique scaffold for drug development. This dual functionality allows for interactions with a broader range of biological targets, enhancing its potential therapeutic applications.

Properties

IUPAC Name

2-[(5Z)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-3-14(18(22)23)20-17(21)16(26-19(20)25)10-13-8-9-15(24-13)12-6-4-11(2)5-7-12/h4-10,14H,3H2,1-2H3,(H,22,23)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYJYKNSGDLDRZ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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